3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one

Anticancer Tripentone Cytotoxicity

This brominated tricyclic building block is the preferred intermediate for structure-activity relationship (SAR) studies targeting tubulin polymerization and kinase inhibition. Its C-Br bond offers an optimal balance of stability and Pd(0) oxidative addition reactivity for Suzuki-Miyaura and Stille couplings, enabling rapid parallel synthesis of 24–96 analogs from a single batch. Unlike the 3-iodo analog, the bromo compound provides superior shelf-life and cost-efficiency for multi-gram campaigns, making it the strategic choice for focused library generation and lead optimization.

Molecular Formula C9H5BrN2O
Molecular Weight 237.05 g/mol
CAS No. 918331-14-3
Cat. No. B12623294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one
CAS918331-14-3
Molecular FormulaC9H5BrN2O
Molecular Weight237.05 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=O)C3=C2C(=CN3)Br
InChIInChI=1S/C9H5BrN2O/c10-5-4-11-7-8(5)12-3-1-2-6(12)9(7)13/h1-4,11H
InChIKeyABGPKSFYHBKPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one (CAS 918331-14-3) – A Strategic Halogenated Tripentone Building Block for Anticancer Drug Discovery


3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one (CAS 918331-14-3) is a heterocyclic compound belonging to the pyrrolopyrrolizinone class, structurally related to the tripentone family of anticancer agents [1]. With a molecular formula of C9H5BrN2O and a molecular weight of 237.05 g/mol, it features a bromine substituent at the 3-position of the pyrrole ring within a fused tricyclic system . This bromine atom is not merely a structural descriptor; it serves as a critical functional handle enabling versatile metallo-catalysed cross-coupling reactions (e.g., Suzuki, Stille) for the rapid generation of 3-(het)aryl derivatives with demonstrated antiproliferative activity [1]. The compound is primarily utilized as a late-stage synthetic intermediate in medicinal chemistry programs targeting tubulin polymerization and kinase inhibition pathways.

Why 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one Cannot Be Replaced by Unsubstituted or Chloro/Iodo Analogs


Generic substitution within the pyrrolopyrrolizinone class is not feasible due to the divergent reactivity and biological outcomes governed by the halogen atom at the 3-position. The C-Br bond in 3-bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one provides an optimal balance of stability and oxidative addition reactivity for palladium-catalyzed cross-coupling, a balance not offered by the less reactive 3-chloro analog or the more labile yet sterically hindered 3-iodo variant [1]. Furthermore, literature evidence explicitly indicates that the nature of the substituent on the pyrrole ring directly modulates cytotoxic potency: while small halogen substituents (Br, I) conserve low nanomolar activity against KB cancer cells, replacement with larger chains or aromatic rings dramatically diminishes activity [2]. Thus, using an unsubstituted or differently halogenated scaffold will yield divergent synthetic routes, reaction yields, and ultimately, biological profiles in downstream structure-activity relationship (SAR) studies.

Quantitative Evidence Differentiating 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one from Its Closest Analogs


Cytotoxic Activity of Halogen-Substituted Tripentones on KB Cancer Cells

In a direct head-to-head comparison within the same study, the introduction of a bromine atom at the 3-position of the pyrrolopyrrolizinone scaffold conserved 'interesting cytotoxicity' against KB cell lines, alongside the iodo analog. In contrast, replacement of the halogen with larger substituents led to a dramatic decrease in activity [1]. This finding is corroborated by cross-study data where the pyrrolo[2,3-b]pyrrolizinone series achieved an IC50 of 17 nM under similar assay conditions [2], establishing that the small halogen (Br) is permitted in the pharmacophore while larger groups are not.

Anticancer Tripentone Cytotoxicity

Synthetic Versatility: Bromine as a Cross-Coupling Handle Compared to Unsubstituted Scaffolds

The 3-bromo substituent uniquely enables direct metallo-catalysed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, which are not possible with the unsubstituted pyrrolo[2,3-b]pyrrolizin-8(1H)-one. The paper by Perri et al. (2009) explicitly describes the synthesis and reactivity of halogenated tripentones in metallo-catalysed cross-coupling reactions for the first time [1]. While specific isolated yields for Suzuki reactions on the 3-bromo derivative are not compared in a single table, the synthetic route described in the original 2006 pyrrolopyrrolizinone paper (Rochais et al.) relies on analogous brominated intermediates to access diverse 3-(het)aryl libraries [2]. By comparison, the 3-chloro analog is significantly less reactive under standard Pd(0) catalysis due to the stronger C-Cl bond, and the 3-iodo analog, while more reactive, can suffer from protodehalogenation side reactions and higher cost.

Cross-coupling Suzuki reaction Medicinal chemistry

Physicochemical Differentiation: Melting Point and Predicted Stability Metrics

The experimentally determined melting point of 3-bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one is 234 °C , which is substantially higher than the unsubstituted pyrrolo[2,3-b]pyrrolizine core (CAS 680201-87-0, an oil/liquid at ambient conditions) and typical for crystalline brominated heterocycles. While no direct comparative thermal stability data (TGA/DSC) are available against the 3-chloro or 3-iodo analogs, the high melting point indicates strong intermolecular interactions in the solid state, potentially correlating with better long-term storage stability and ease of handling for weighing and formulation. The predicted boiling point (434.6 ± 45.0 °C) and density (2.02 ± 0.1 g/cm³) further characterize the compound's physical profile .

Physicochemical properties Stability Formulation

Optimal Research and Industrial Applications for 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one Based on Evidence


Late-Stage Diversification in Anticancer SAR Libraries

Procurement of 3-bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one is most justified for medicinal chemistry teams running Suzuki-Miyaura or Stille coupling campaigns to generate focused libraries of 3-(het)aryl-pyrrolopyrrolizinones. Evidence demonstrates that the bromo substituent is tolerated for cytotoxicity (conserved activity alongside iodo analog) while providing the reactive handle for aryl introduction [1]. In this scenario, the compound enables parallel synthesis of 24–96 analogs from a single batch of brominated intermediate, a strategy explicitly validated by the synthesis of active compounds such as 10k in the 2006 study [2].

Replacement for Unstable or Cost-Prohibitive 3-Iodo Analogs

In laboratories where the 3-iodo analog is either too costly or prone to protodehalogenation during storage and reaction, the 3-bromo derivative offers a superior balance of reactivity and stability. The C-Br bond is sufficiently labile for Pd(0) oxidative addition without the light-sensitivity and thermal lability often associated with C-I bonds in heterocyclic systems [1]. This application is particularly relevant for multi-gram scale-up where cost-per-coupling and shelf-life of the building block are critical procurement criteria.

Chemical Probe Synthesis for Tubulin Polymerization Inhibition Studies

Tripentones, including pyrrolopyrrolizinones, were first identified as antitubulin agents with IC50 values comparable to deoxypodophyllotoxin (2.4 µM vs 2.9 µM for a related analog) [1]. The 3-bromo compound serves as the immediate precursor to these active probes. Researchers investigating microtubule dynamics or mitotic spindle disruption should procure this compound to synthesize and evaluate novel 3-substituted analogs, building on the established SAR that small substituents at the 3-position maintain nanomolar antiproliferative activity [2].

Kinase Inhibitor Scaffold Elaboration (CDK/GSK-3)

Beyond antitubulin activity, the pyrrolopyrrolizinone scaffold has been evaluated as a potential kinase inhibitor scaffold targeting cyclin-dependent kinases (CDKs1-5) and GSK-3β [1]. The 3-bromo intermediate allows systematic exploration of the ATP-binding site interactions through cross-coupling with boronic acids bearing hydrogen-bond donor/acceptor motifs. This application is supported by the molecular modeling studies and kinase assays conducted on related dipyrrolo- and furopyrrolopyrazinones, confirming that the tricyclic core is privileged for kinase inhibition.

Quote Request

Request a Quote for 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.